(R)-2-Amino-1,1,3-triphenylpropan-1-ol

Description

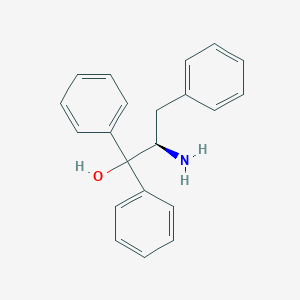

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-1,1,3-triphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXBDYRXZGBOIH-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427256 | |

| Record name | (R)-2-Amino-1,1,3-triphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86906-05-0 | |

| Record name | (R)-2-Amino-1,1,3-triphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Asymmetric Synthesis of (R)-2-Amino-1,1,3-triphenylpropan-1-ol

Abstract

(R)-2-Amino-1,1,3-triphenylpropan-1-ol is a crucial chiral amino alcohol that serves as a valuable building block and ligand in asymmetric synthesis.[1] Its stereochemically defined structure is paramount to its function in inducing enantioselectivity. This technical guide provides an in-depth exploration of the primary synthetic pathways to this molecule, with a core focus on the stereoselective reduction of the corresponding α-aminoketone precursor. We will dissect the mechanistic underpinnings of the Corey-Bakshi-Shibata (CBS) reduction, a cornerstone methodology for achieving high enantiopurity in this class of compounds. Detailed experimental protocols, comparative data, and field-proven insights are provided to equip researchers and drug development professionals with a comprehensive understanding of this synthesis.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous pharmaceutical molecules and are indispensable as chiral auxiliaries and ligands in asymmetric catalysis.[2][3] The precise spatial arrangement of the amino and hydroxyl groups is critical for molecular recognition and the effective transfer of chirality. The synthesis of enantiomerically pure 1,2-amino alcohols is, therefore, a significant objective in organic chemistry.[2] Catalytic asymmetric hydrogenation and transfer hydrogenation reactions present distinct advantages over classical resolution methods, offering more economical and environmentally benign routes.[2] this compound, with its bulky phenyl substituents, exemplifies a sterically demanding target where achieving high stereocontrol is a formidable challenge, making its synthesis a subject of considerable interest.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis. The primary disconnection for this compound is the C-O bond of the alcohol, which points to the prochiral ketone, 2-amino-1,1,3-triphenylpropan-1-one, as the key intermediate. This strategy simplifies the challenge to one of stereoselective reduction. Further disconnection of the C-N bond in the aminoketone reveals a potential synthesis from a corresponding α-haloketone and an amine source.

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Asymmetric Reduction of a Prochiral α-Aminoketone

The most direct and widely employed strategy for synthesizing this compound is the asymmetric reduction of the prochiral α-aminoketone, 2-amino-1,1,3-triphenylpropan-1-one. The success of this approach hinges on the choice of a chiral reducing agent or catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group.

Synthesis of the α-Aminoketone Precursor

The synthesis of the requisite α-aminoketone is a critical first step. While various methods exist for the synthesis of α-amino ketones, a common route involves the amination of an α-functionalized ketone.[4][5][6] For the specific target, a practical synthesis starts from 1,1,3-triphenyl-1-propanone, which can be brominated at the α-position followed by nucleophilic substitution with an amine, often protected, and subsequent deprotection.

The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones.[7][8] It utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BMS).[8][9]

Mechanism of Stereoselection: The key to the high enantioselectivity of the CBS reduction lies in the formation of a coordination complex between the chiral oxazaborolidine catalyst, the borane, and the substrate ketone.[10]

-

Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the Lewis acidic borane. This pre-coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[10]

-

Ketone Coordination: The ketone substrate then coordinates to the now more Lewis-acidic boron atom of the catalyst. The coordination occurs preferentially from the sterically less hindered face of the ketone. For 2-amino-1,1,3-triphenylpropan-1-one, the two phenyl groups on the carbonyl carbon create significant steric bulk, forcing the ketone to orient itself in a specific manner.

-

Hydride Transfer: The hydride is delivered intramolecularly from the coordinated borane to the carbonyl carbon via a six-membered ring transition state.[10] This directed transfer ensures the formation of one enantiomer of the alcohol preferentially.[11]

Caption: Experimental workflow for the CBS reduction.

Experimental Protocol: CBS Reduction

This protocol is a representative example and may require optimization based on specific substrate purity and reagent batches.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.

-

Reagent Charging: The flask is charged with the (S)-CBS catalyst (typically 5-10 mol%) and anhydrous tetrahydrofuran (THF). The solution is cooled to the desired temperature, often between -20°C and 0°C.

-

Causality: Anhydrous conditions are critical as water can react with borane and affect the catalyst's efficacy.[10] The low temperature helps to improve enantioselectivity by minimizing non-selective background reduction.

-

-

Borane Addition: Borane dimethyl sulfide (BMS) or a solution of BH₃·THF is added dropwise to the catalyst solution while maintaining the temperature.

-

Substrate Addition: A solution of 2-amino-1,1,3-triphenylpropan-1-one in anhydrous THF is added slowly via the dropping funnel over 30-60 minutes.

-

Causality: Slow addition of the ketone ensures that it reacts primarily with the chiral catalyst-borane complex rather than with free borane, which would lead to a racemic product.

-

-

Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at low temperature. This step is crucial for safely destroying any excess borane.

-

Causality: Methanol reacts exothermically with borane. A slow, controlled addition prevents a dangerous temperature spike.

-

-

Workup: The mixture is warmed to room temperature, and dilute hydrochloric acid is added to hydrolyze the resulting alkoxyborane intermediate and protonate the amine.

-

Purification: The product is isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically enriched this compound.

Data Summary

The CBS reduction is known for its high yields and excellent enantioselectivities for a wide range of ketones.[7]

| Catalyst | Reductant | Temperature (°C) | Typical Yield (%) | Typical e.e. (%) |

| (S)-CBS | BH₃·THF | 0 to 25 | 85-95 | >95 |

| (S)-CBS | BMS | 0 to 25 | 85-95 | >98 |

e.e. = enantiomeric excess

Alternative Pathways and Considerations

While the CBS reduction is a premier method, other strategies for synthesizing chiral 1,2-amino alcohols exist.

-

Chiral Auxiliary-Mediated Synthesis: These methods involve attaching a chiral auxiliary to a precursor molecule to direct a subsequent stereoselective reaction.[12] While effective, they often require additional steps for the attachment and removal of the auxiliary.

-

Enzymatic Reduction: Biocatalysis, using enzymes like ketoreductases, offers a green and highly selective alternative for the reduction of ketones.[13] This approach can provide access to chiral amino alcohols with very high enantiopurity.[14]

-

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of α-ketoamines is another powerful method, often providing excellent yields and enantioselectivities for a variety of drug molecules containing the 1,2-amino alcohol motif.[15]

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the asymmetric reduction of its corresponding prochiral α-aminoketone. The Corey-Bakshi-Shibata reduction stands out as a robust and highly predictable method, delivering the target compound with excellent yield and enantiomeric excess. The mechanistic elegance of the CBS catalyst, which orchestrates a face-selective hydride transfer, provides a powerful tool for chemists. Understanding the causality behind each experimental step—from the necessity of anhydrous conditions to the controlled quenching of the reaction—is paramount for successful and reproducible synthesis. As the demand for enantiopure compounds in drug discovery and materials science continues to grow, mastering these stereoselective synthetic techniques remains a critical skill for researchers in the field.

References

- (S)-2-Amino-1,1,3-triphenyl-1-propanol. MySkinRecipes.

- 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing).

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones

- Corey-Bakshi-Shibata (CBS) reduction.

- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed.

- Corey-Itsuno, Corey-Bakshi-Shib

- Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing).

- The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination.

- Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing).

- Corey-Bakshi-Shib

- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.

- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl

- Corey–Itsuno reduction. Grokipedia.

- Corey-Bakshi-Shib

Sources

- 1. (S)-2-Amino-1,1,3-triphenyl-1-propanol [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 6. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Chiral Amino Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a high-value class of organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their specific three-dimensional stereochemistry is frequently critical for biological activity, making their enantioselective synthesis a paramount objective in medicinal chemistry and process development.[1] This technical guide provides a comprehensive overview of the core synthetic strategies for producing enantiomerically pure vicinal amino alcohols. It details foundational methodologies, including synthesis from the chiral pool, catalytic asymmetric reductions, and asymmetric aminohydroxylations. The discussion emphasizes the causality behind strategic and experimental choices, offers field-proven insights into protocol design, and is grounded in authoritative references to support key claims.

Introduction: The Imperative of Chirality in Amino Alcohols

Amino alcohols are bifunctional organic compounds containing both an amine and an alcohol group. When these functional groups are positioned on adjacent carbons (vicinal or 1,2-amino alcohols) and at least one of these carbons is a stereocenter, the molecule becomes chiral. This chirality is not a trivial feature; the specific enantiomer of a drug often governs its interaction with chiral biological targets like enzymes and receptors, dictating its efficacy and safety profile.

Enantiomerically pure amino alcohols are indispensable building blocks in the pharmaceutical industry.[1] They are cornerstone structural motifs in a vast range of therapeutics, from beta-blockers and antivirals to potent anticancer agents like the side-chain of Taxol.[1] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds is an area of intense and ongoing research.[1] Notable drugs containing this motif include Epinephrine, Salbutamol, and Norepinephrine.[2]

This guide navigates the primary strategic approaches an organic chemist can employ to access these vital synthons, balancing practicality, elegance, and efficiency.

Strategic Decision-Making in Chiral Amino Alcohol Synthesis

The selection of a synthetic strategy is a critical decision point dictated by factors such as the availability of starting materials, required scale, desired enantiopurity, and the novelty of the target structure. The following diagram illustrates a high-level decision-making workflow.

Caption: High-level strategic workflow for synthesizing chiral amino alcohols.

Core Synthetic Strategies: A Technical Deep Dive

Strategy 1: Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, carbohydrates, and terpenes.[3][4] This is often the most direct and cost-effective strategy.

Causality and Expertise: The primary advantage of this approach is that nature has already performed the asymmetric synthesis. The core challenge for the chemist is to perform chemical transformations that do not disturb the existing stereocenter. The reduction of the carboxylic acid moiety of a natural α-amino acid is a classic example.

-

Why this choice? This method is ideal for producing amino alcohols that are structurally very similar to common amino acids. It leverages the high optical purity of the starting material to guarantee an enantiomerically pure product.[1]

-

Experimental Insight: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is highly effective but requires stringent anhydrous conditions and can be dangerous on a large scale. Borane complexes (e.g., BH₃·THF) are a milder, safer alternative often preferred in industrial settings. The amino group must be protected (e.g., as a Boc or Cbz derivative) before reduction to prevent side reactions.

Illustrative Protocol: Synthesis of (S)-Phenylalaninol from (S)-Phenylalanine

-

Protection: (S)-Phenylalanine (1 equiv.) is dissolved in a 1:1 mixture of 1,4-dioxane and water. Sodium hydroxide (2.5 equiv.) is added, and the solution is cooled to 0°C. Benzyl chloroformate (Cbz-Cl, 1.1 equiv.) is added dropwise. The reaction is stirred overnight at room temperature. After an acidic workup, the N-Cbz protected amino acid is isolated.

-

Reduction: The dried N-Cbz-phenylalanine is dissolved in anhydrous THF and cooled to 0°C under a nitrogen atmosphere. A solution of borane-tetrahydrofuran complex (BH₃·THF, 2.5 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and then gently refluxed for 4 hours until TLC indicates complete consumption of the starting material.

-

Workup and Validation: The reaction is carefully quenched with methanol. The solvent is removed under reduced pressure. The residue is purified by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield (S)-N-Cbz-phenylalaninol. The enantiomeric excess (e.e.) is validated by chiral HPLC, and the structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. An e.e. of >99% is expected.

Strategy 2: Catalytic Asymmetric Synthesis

This is the most elegant and versatile approach, creating the desired stereocenters from prochiral starting materials using a small amount of a chiral catalyst.

The asymmetric reduction of a ketone is one of the most powerful methods for creating a chiral alcohol.[5] When the substrate is an α-amino ketone, this directly yields a chiral amino alcohol. The pioneering work of Ryōji Noyori, who shared the 2001 Nobel Prize in Chemistry, established ruthenium-based catalysts for this transformation.[6][7]

Mechanism and Causality: The Noyori-type catalysts, such as Ru-BINAP complexes, operate via a metal-ligand bifunctional mechanism.[8] The substrate coordinates to the ruthenium center, and hydrogen is delivered from the metal hydride to the carbonyl carbon, while a proton is transferred from the chiral ligand's N-H group to the carbonyl oxygen. The rigid, C₂-symmetric BINAP ligand creates a highly specific chiral environment, forcing the substrate to approach in a way that leads to the formation of one enantiomer preferentially.

Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Data Presentation: Catalyst Performance

The choice of chiral ligand is paramount for achieving high enantioselectivity. Below is a comparison of common ligands for the asymmetric transfer hydrogenation of 2-amino-1-phenylethanone.

| Catalyst/Ligand System | Substrate/Catalyst Ratio | Yield (%) | e.e. (%) |

| RuCl₂n | 2000:1 | 95 | 98 (R) |

| [RuCl(p-cymene)((R,R)-TsDPEN)] | 500:1 | 98 | >99 (R) |

| Rh(I)-DIPAMP | 1000:1 | 92 | 95 (S) |

Data are representative and compiled from typical results in the literature.

Another Nobel Prize-winning contribution, the Sharpless Asymmetric Aminohydroxylation (AA), allows for the direct conversion of an alkene into a vicinal amino alcohol in a single, catalytic step.[9] This reaction is a powerful tool for building complexity quickly.

Mechanism and Expertise: The reaction uses a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand derived from cinchona alkaloids (e.g., derivatives of quinine or quinidine).[10][11] A stoichiometric nitrogen source, such as a chloramine salt (e.g., Chloramine-T), serves as both the oxidant and the source of the amino group.[10] The chiral ligand accelerates the reaction and creates a chiral pocket around the osmium catalyst, directing the syn-addition of the amino and hydroxyl groups to one face of the alkene.

-

Controlling Regioselectivity: A significant challenge in the AA reaction is controlling which carbon of the double bond receives the amino group versus the hydroxyl group.[9] This is influenced by the electronic and steric properties of the alkene substituents and the choice of ligand. For terminal alkenes, the nitrogen atom generally adds to the terminal carbon. For internal alkenes, the choice between ligands derived from dihydroquinine (DHQ) versus dihydroquinidine (DHQD) can sometimes reverse the regioselectivity.

Strategy 3: Kinetic Resolution

Kinetic resolution is a method used to separate a racemic mixture (a 50:50 mix of both enantiomers). The strategy involves reacting the racemate with a chiral catalyst or reagent that reacts much faster with one enantiomer than the other.

Causality and Trustworthiness: This method is valuable when a racemic synthesis is simpler or cheaper than an asymmetric one. A successful kinetic resolution can provide access to both the unreacted starting material and the product in high enantiomeric purity. The selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow), is a key measure of the effectiveness of the resolution. An s factor greater than 50 is generally considered synthetically useful. Recently, chiral organotin catalysts have been shown to be highly efficient for the kinetic resolution of racemic amino alcohols with s factors up to >500.[12][13]

Self-Validating Protocol:

-

Reaction: A racemic amino alcohol (1 equiv.) is subjected to acylation with an acylating agent (0.5 equiv.) in the presence of a chiral catalyst (e.g., 1-2 mol% of a chiral amidine-based catalyst).[14]

-

Monitoring: The reaction is monitored by chiral HPLC. The goal is to stop the reaction at or near 50% conversion.

-

Separation: At ~50% conversion, the reaction is stopped. The mixture now contains the acylated product of one enantiomer and the unreacted starting material of the other. These two compounds have different chemical properties (ester vs. alcohol) and can be easily separated by standard column chromatography.

-

Validation: The enantiomeric excess of both the recovered starting material and the acylated product are determined by chiral HPLC to confirm the efficiency of the resolution.

Case Study: Synthesis of (1R,2S)-(-)-Norephedrine

(1R,2S)-(-)-Norephedrine is a valuable chiral auxiliary and pharmaceutical intermediate. Its synthesis illustrates the practical application of these strategies. A common industrial route starts with the condensation of benzaldehyde and nitroethane, followed by reduction.[15]

-

Condensation (Henry Reaction): Benzaldehyde is reacted with nitroethane in the presence of a base catalyst to form 1-phenyl-2-nitropropanol. This reaction creates two stereocenters, resulting in a mixture of diastereomers. The erythro/(1R,2S) isomer is typically favored.[15]

-

Reduction: The nitro group of the resulting nitro-alcohol is reduced to an amine. This can be achieved via catalytic hydrogenation (e.g., H₂ gas with a Palladium or Platinum catalyst). This step yields racemic norephedrine.

-

Resolution: The racemic norephedrine is then resolved. A classic method involves diastereomeric crystallization using a chiral acid, such as D-(-)-tartaric acid. The (1R,2S)-norephedrine forms a less soluble salt with the chiral acid, allowing it to be selectively crystallized from the solution.[16] The salt is then neutralized with a base to liberate the pure (1R,2S)-(-)-norephedrine enantiomer.[16]

Conclusion and Future Outlook

The synthesis of chiral amino alcohols has evolved from classical resolution techniques to highly sophisticated catalytic asymmetric methods. While chiral pool synthesis remains a mainstay for certain structures, the power of asymmetric catalysis provides unparalleled access to novel and complex molecules with exquisite stereocontrol.[17]

Future developments will likely focus on:

-

Novel Catalysts: Designing new catalysts that are more efficient, use earth-abundant metals, and tolerate a wider range of functional groups.[17]

-

Biocatalysis: Employing engineered enzymes, such as amine dehydrogenases, to perform these transformations under mild, aqueous conditions with perfect stereoselectivity.[18]

-

Flow Chemistry: Translating these syntheses into continuous flow processes for improved safety, scalability, and efficiency.

The continued innovation in this field is essential for fueling the drug development pipeline and advancing the frontiers of chemical synthesis.

References

-

Wang, Z. et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Available at: [Link]

-

Tong, F. et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

López-Ram-de-Viu, P. et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. Available at: [Link]

-

Reddy, V. et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

-

Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]

-

Yang, H., & Zheng, W. (2019). Chiral‐Organotin‐Catalyzed Kinetic Resolution of Vicinal Amino Alcohols. Angewandte Chemie International Edition. Available at: [Link]

-

Blaser, H. U., & Spindler, F. (2009). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

-

Heravi, M. M. et al. (2017). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at: [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). Novel process for preparation of optically pure norephedrine and its derivatives. Google Patents.

-

Organic Syntheses. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]]. Organic Syntheses. Available at: [Link]

-

Wikipedia. (n.d.). Chiral pool. Wikipedia. Available at: [Link]

-

Erowid. (n.d.). Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. Erowid. Available at: [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

-

O'Brien, P. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Birman, V. B. et al. (2012). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]

-

Von Wolff, N. et al. (2020). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis. Available at: [Link]

-

Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral pool - Wikipedia [en.wikipedia.org]

- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. nobelprize.org [nobelprize.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 12. Sci-Hub. Chiral‐Organotin‐Catalyzed Kinetic Resolution of Vicinal Amino Alcohols / Angewandte Chemie International Edition, 2019 [sci-hub.box]

- 13. Chiral-Organotin-Catalyzed Kinetic Resolution of Vicinal Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of (1R*,2S*)-1-Phenyl-2-nitropropanol - Eur. Pat 960,876 - [www.rhodium.ws] [erowid.org]

- 16. WO2015063795A2 - Novel process for preparation of optically pure norephedrine and its derivatives - Google Patents [patents.google.com]

- 17. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 18. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-1,1,3-triphenylpropan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chiral amino alcohol, (R)-2-Amino-1,1,3-triphenylpropan-1-ol. Aimed at researchers, scientists, and professionals in drug development, this document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed, self-validating experimental protocol, an in-depth analysis of the expected spectral data, and the scientific rationale behind the interpretation. Visual diagrams are provided to illustrate molecular structure, experimental workflows, and fragmentation pathways, ensuring a thorough understanding of the structural elucidation process for this complex molecule.

Introduction to this compound

This compound is a chiral amino alcohol distinguished by its unique stereochemistry and the presence of multiple phenyl groups. Its structure, featuring a primary amine, a tertiary alcohol, and three phenyl rings, makes it a valuable building block in asymmetric synthesis, potentially serving as a chiral auxiliary or ligand. The precise characterization of such molecules is paramount to ensure their stereochemical integrity and purity, which are critical for their application in pharmaceuticals and materials science.

Spectroscopic analysis provides the foundational data for confirming the molecular structure, identifying functional groups, and ensuring the absence of impurities. This guide outlines the expected spectroscopic signature of this compound.

Molecular Structure and Properties:

-

Molecular Formula: C₂₁H₂₁NO

-

Molecular Weight: 303.40 g/mol

-

Appearance: Expected to be a white to off-white solid.

-

Key Structural Features: A propane backbone with a tertiary alcohol at C1, a primary amine at C2, a benzyl group at C3, and two phenyl groups at C1.

Caption: Molecular structure of 2-Amino-1,1,3-triphenylpropan-1-ol.

Spectroscopic Characterization Workflow

A logical and systematic workflow is essential for the unambiguous structural elucidation of a novel or synthesized compound. The process integrates multiple spectroscopic techniques, with each providing a unique piece of the structural puzzle.

Caption: Workflow for spectroscopic characterization.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its single residual peak at ~7.26 ppm, which is unlikely to interfere with the aromatic signals of the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, setting the chemical shift reference to 0 ppm.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength is crucial for resolving the complex multiplets expected from the three phenyl groups.

-

Acquisition Parameters:

-

Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds to ensure good resolution.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Expected ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10 - 7.50 | Multiplet | 15H | Ar-H | The three phenyl groups contain 15 protons. Their overlapping signals create a complex multiplet in the typical aromatic region[1]. |

| ~3.80 - 4.00 | Multiplet | 1H | CH -NH₂ | This methine proton is deshielded by the adjacent amino group and is coupled to the diastereotopic protons of the CH₂ group. |

| ~2.80 - 3.00 | Doublet of Doublets (dd) | 1H | Ph-CH H-CH | One of the two diastereotopic benzylic protons. Deshielded by the adjacent phenyl group and coupled to its geminal proton and the C2-H[2]. |

| ~2.60 - 2.80 | Doublet of Doublets (dd) | 1H | Ph-CHH -CH | The second diastereotopic benzylic proton, experiencing a slightly different chemical environment. |

| ~2.00 - 2.50 | Broad Singlet | 3H | NH₂ and OH | Protons on heteroatoms (N and O) are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on concentration and temperature. D₂O exchange would confirm this assignment by causing the peak to disappear. |

Interpretation and Causality

The ¹H NMR spectrum is expected to be dominated by a large multiplet in the aromatic region (7.10-7.50 ppm) integrating to 15 protons, which is a key identifier for the three phenyl rings. The aliphatic region is particularly informative. The benzylic CH₂ protons are diastereotopic due to the adjacent chiral center at C2. This non-equivalence results in two distinct signals, each appearing as a doublet of doublets due to geminal coupling with each other and vicinal coupling with the C2 proton. The methine proton at C2 is coupled to the two benzylic protons, resulting in a multiplet. The broad singlet corresponding to the NH₂ and OH protons is characteristic and its identity can be confirmed by a D₂O shake experiment, which would replace these protons with deuterium, causing their signal to vanish.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire the spectrum on the same 400 MHz spectrometer, observing at the appropriate frequency for carbon (~100 MHz).

-

Acquisition Parameters:

-

Mode: Proton-decoupled mode (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation.

-

Number of Scans: 512-1024 scans are typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. The CDCl₃ solvent peak will appear as a triplet around 77.16 ppm.

Expected ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 - 145 | 3 x Ar C -ipso | Quaternary carbons of the phenyl rings attached to the propane backbone. |

| ~125 - 130 | 15 x Ar C H | Aromatic carbons bearing a proton. Several closely spaced signals are expected[3]. |

| ~75 - 80 | C -OH | The tertiary carbon attached to the hydroxyl group is significantly deshielded by the oxygen atom. |

| ~55 - 60 | C H-NH₂ | The carbon bearing the amino group. Its shift is influenced by the nitrogen atom. |

| ~40 - 45 | C H₂-Ph | The benzylic carbon, falling in the typical range for such carbons[4]. |

Interpretation and Causality

The ¹³C NMR spectrum provides definitive evidence for the carbon framework. The aromatic region will show multiple signals between 125-145 ppm, corresponding to the 18 carbons of the three phenyl rings. The signals for the ipso-carbons (the carbons attached to the propane chain) will be downfield and have lower intensity as they are quaternary. The most downfield aliphatic signal, around 75-80 ppm, is characteristic of the tertiary carbon bonded to the electronegative oxygen atom of the alcohol. The carbon bonded to the amine (C2) will appear around 55-60 ppm, and the benzylic carbon (C3) will be the most upfield of the backbone carbons, around 40-45 ppm[3][4]. Counting these distinct signals confirms the overall carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc. The use of a KBr pellet minimizes interference from solvents.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 3500 | O-H stretch (broad) | Tertiary Alcohol | The broadness is due to intermolecular hydrogen bonding. This is a highly characteristic and strong absorption[5]. |

| 3300 - 3400 | N-H stretch (medium) | Primary Amine | A primary amine (R-NH₂) typically shows two sharp-to-medium peaks in this region (symmetric and asymmetric stretches), which may be superimposed on the broad O-H band[6]. |

| 3000 - 3100 | C-H stretch (aromatic) | Phenyl Rings | Characteristic stretching vibrations for sp² C-H bonds. |

| 2850 - 3000 | C-H stretch (aliphatic) | Propane Backbone | Stretching vibrations for sp³ C-H bonds. |

| ~1600, ~1490, ~1450 | C=C stretch (in-ring) | Phenyl Rings | These characteristic absorptions are diagnostic for the presence of an aromatic ring. |

| 1050 - 1150 | C-O stretch | Tertiary Alcohol | A strong band indicating the C-O single bond stretch. |

Interpretation and Causality

The IR spectrum will be dominated by a very broad and strong absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. Overlapping with this band, two weaker, sharper peaks are expected for the N-H stretches of the primary amine[6][7]. The presence of aromatic rings is unequivocally confirmed by the C-H stretches above 3000 cm⁻¹ and the series of C=C in-ring stretching absorptions around 1600-1450 cm⁻¹. Finally, a strong C-O stretch around 1100 cm⁻¹ will further confirm the alcohol functional group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: MS

-

Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to yield a prominent protonated molecular ion [M+H]⁺. Electron Impact (EI) can also be used, but may lead to extensive fragmentation and a weak or absent molecular ion peak.

-

Sample Introduction: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation for ESI. Introduce the solution into the mass spectrometer via direct infusion using a syringe pump.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy, allowing for the determination of the elemental composition of the parent ion and its fragments.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For more detailed structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum.

Expected Mass Spectrum Data

| m/z (mass-to-charge) | Ion Formula | Identity | Rationale |

| 304.1696 | [C₂₁H₂₂NO]⁺ | [M+H]⁺ | The protonated molecular ion. High-resolution MS would confirm the elemental composition. |

| 286.1590 | [C₂₁H₂₀N]⁺ | [M+H - H₂O]⁺ | Loss of a water molecule (18 Da) from the protonated parent ion, a common fragmentation for alcohols[8]. |

| 183.0964 | [C₁₃H₁₁O]⁺ | [C(Ph)₂OH]⁺ | Result of α-cleavage between C1 and C2, a characteristic fragmentation pathway for amino alcohols[9]. |

| 121.0859 | [C₈H₁₁N]⁺ | [CH(NH₂)CH₂Ph]⁺ | The other fragment from the C1-C2 α-cleavage. |

| 91.0542 | [C₇H₇]⁺ | [Tropylium]⁺ | A common fragment from the benzyl moiety, indicating a Ph-CH₂ group. |

Interpretation and Fragmentation Pathway

The ESI mass spectrum will show a base peak at m/z 304.1696, corresponding to the protonated molecule [M+H]⁺. Its accurate mass will confirm the elemental formula C₂₁H₂₁NO.

The most diagnostic fragmentation pathway for amino alcohols is α-cleavage , the cleavage of the bond adjacent to the atom bearing the heteroatom. In this molecule, cleavage of the C1-C2 bond is highly favorable as it leads to the formation of two stable fragments.

Caption: Proposed ESI-MS fragmentation pathway.

This cleavage can occur in two ways, generating either the charged fragment at m/z 183 (diphenylhydroxymethyl cation) or the charged fragment at m/z 121 (2-amino-3-phenylpropyl cation). The observation of these fragments in the MS/MS spectrum would provide strong evidence for the connectivity around the C1-C2 bond. Additionally, the loss of water (18 Da) to give a peak at m/z 286 is a common dehydration pathway for protonated alcohols[8][10]. The presence of a peak at m/z 91 is a classic indicator of a benzyl group, which rearranges to the stable tropylium cation.

Conclusion

The comprehensive analysis using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key alcohol, amine, and aromatic functional groups. High-resolution mass spectrometry validates the molecular formula and reveals characteristic fragmentation patterns that corroborate the proposed structure. Together, these techniques provide an unambiguous spectroscopic fingerprint, essential for confirming the identity and purity of this chiral molecule in research and development settings.

References

-

University College London. (n.d.). Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102971, 2-Amino-1-phenyl-1,3-propanediol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Typical Proton NMR Chemical Shifts. Retrieved from a general organic chemistry resource.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

-

Wang, F., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

Oregon State University. (n.d.). Carbon NMR Chemical Shifts. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.pdx.edu [web.pdx.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 5. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

Methodological & Application

Application Note: Asymmetric Synthesis of Chiral Amines Employing (R)-2-Amino-1,1,3-triphenylpropan-1-ol as a Chiral Auxiliary

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are indispensable building blocks in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs). Their stereocontrolled synthesis is a critical challenge in drug development. This application note details the strategic use of (R)-2-Amino-1,1,3-triphenylpropan-1-ol, a sterically demanding amino alcohol, as a chiral auxiliary to direct the asymmetric synthesis of chiral amines. We will explore the underlying principles of chiral auxiliary-mediated synthesis, provide a logical workflow from substrate attachment to auxiliary cleavage, and present a generalized protocol adaptable for laboratory use. This guide is grounded in established methodologies for similar auxiliaries, providing a robust framework for researchers aiming to achieve high diastereoselectivity in the synthesis of enantiomerically pure amines.

Introduction: The Central Role of Chiral Amines and Auxiliaries

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. The specific three-dimensional arrangement (stereochemistry) of these molecules is often directly linked to their therapeutic efficacy and safety profile. Consequently, methods that provide precise control over stereochemistry are of paramount importance.

One powerful and reliable strategy in asymmetric synthesis is the use of a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] The inherent chirality of the auxiliary creates a biased steric and electronic environment, forcing subsequent reactions to proceed with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

This compound is a prime candidate for this role. Its rigid structure, defined by the (R)-configuration at the C-2 position and the significant steric bulk of the three phenyl groups, provides a well-defined chiral environment capable of exerting powerful stereochemical control. It is particularly suited for applications in asymmetric catalysis and as a chiral auxiliary to produce enantiomerically pure compounds for drug discovery and medicinal chemistry.[2]

Principle of Operation: Steric Shielding by the Auxiliary

The effectiveness of an amino alcohol auxiliary like this compound hinges on its ability to form a rigid, covalent bond with a substrate, leading to a diastereomeric intermediate. The bulky triphenylmethyl group is positioned to shield one face of the reactive center, compelling reagents to approach from the less hindered face.

This concept is well-established for other amino alcohol auxiliaries, such as pseudoephedrine, which are used to direct the alkylation of enolates with high diastereoselectivity.[3][] The formation of a stable chelate between the nitrogen, oxygen, and a metal cation (e.g., Li+) further rigidifies the transition state, enhancing facial discrimination.

Diagram 1: Conceptual Workflow for Chiral Amine Synthesis

This diagram illustrates the general strategy of using a chiral auxiliary. The prochiral substrate is first coupled to the auxiliary, a diastereoselective reaction sets the new stereocenter, and the final step involves cleaving the auxiliary to yield the enantiopure target molecule.

Caption: General workflow for auxiliary-directed asymmetric synthesis.

Proposed Synthetic Pathway & Mechanism

While specific, published protocols for this compound are not widely available, a robust and chemically sound pathway can be designed based on its structural features and analogies to well-documented auxiliaries. A common route to chiral α-substituted amines begins with a carboxylic acid.

Step 1: Amide Formation (Auxiliary Attachment) The synthesis begins by coupling the prochiral carboxylic acid with the amino group of the auxiliary to form a stable amide. This is a standard transformation, typically achieved using coupling reagents like DCC (dicyclohexylcarbodiimide) or by converting the acid to an acid chloride.

Step 2: Diastereoselective Enolate Alkylation The amide serves as a precursor to a chiral enolate. Deprotonation of the α-proton with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The key to stereocontrol lies in the formation of a rigid, chelated transition state where the lithium ion coordinates to both the enolate oxygen and the hydroxyl group of the auxiliary. The bulky triphenylmethyl moiety effectively blocks one face of the planar enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite face.

Step 3: Auxiliary Cleavage and Amine Formation Once the alkylation is complete and the new stereocenter is set with high diastereomeric excess (d.e.), the auxiliary must be removed. For amide intermediates, this can be challenging. A common method is reductive cleavage using a strong hydride source like lithium aluminum hydride (LiAlH₄). This simultaneously reduces the amide carbonyl to a methylene group and cleaves the C-N bond, liberating the chiral primary amine and the recovered auxiliary.

Diagram 2: Proposed Mechanism of Stereodirection

This diagram shows the proposed chelated lithium enolate intermediate. The large triphenyl moiety creates a steric shield, forcing the electrophile (E+) to approach from the less hindered "front" face.

Sources

Application Notes and Protocols: (R)-2-Amino-1,1,3-triphenylpropan-1-ol as a Resolving Agent

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical nature of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. It is a well-established principle that the desired therapeutic activity often resides in one enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical objective in drug development and manufacturing.

Classical resolution via the formation of diastereomeric salts remains a robust and economically viable method for separating enantiomers on a large scale.[1][2] This technique leverages the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][4]

This guide provides a comprehensive overview of the application of (R)-2-Amino-1,1,3-triphenylpropan-1-ol, a chiral amino alcohol, as an effective resolving agent for racemic carboxylic acids, with a particular focus on the non-steroidal anti-inflammatory drug (NSAID) class, such as ibuprofen and naproxen.

The Resolving Agent: this compound

This compound is a chiral amino alcohol whose efficacy as a resolving agent stems from its structural features. The presence of a basic amino group allows for the formation of salts with acidic compounds. The stereocenter at the carbon bearing the amino group, combined with the steric bulk of the three phenyl groups, facilitates the creation of diastereomeric salts with distinct crystalline structures, which is the cornerstone of successful resolution by crystallization.

Synthesis of this compound

The enantiomerically pure resolving agent can be synthesized from readily available starting materials. A plausible synthetic route is adapted from established procedures for similar amino alcohols.[5]

dot

Caption: Synthetic workflow for this compound.

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle of chiral resolution using this compound lies in the acid-base reaction between the chiral amine and a racemic carboxylic acid. This reaction yields a pair of diastereomeric salts with differing solubilities.[6][7]

Consider the resolution of a racemic carboxylic acid, (R/S)-Acid, with this compound, denoted as (R)-Amine:

-

(R)-Acid + (R)-Amine → (R,R)-Diastereomeric Salt

-

(S)-Acid + (R)-Amine → (S,R)-Diastereomeric Salt

These two diastereomeric salts, (R,R) and (S,R), are not mirror images and thus have different physical properties, most critically, different solubilities in a given solvent system. This disparity allows for the selective crystallization of the less soluble diastereomer, thereby enriching the solid phase with one enantiomer of the acid.[8]

dot

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Protocol for the Resolution of Racemic Ibuprofen

This protocol provides a detailed methodology for the resolution of racemic ibuprofen using this compound. Ibuprofen is chosen as a representative example of a 2-arylpropionic acid NSAID.[9]

Materials and Equipment

-

Racemic Ibuprofen

-

This compound

-

Methanol (anhydrous)

-

Ethyl acetate

-

2M Hydrochloric acid

-

2M Sodium hydroxide

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Chiral HPLC system for enantiomeric excess determination

Step-by-Step Procedure

Part 1: Formation and Crystallization of Diastereomeric Salts

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate.

-

Addition of Resolving Agent: To the stirred solution, add a solution of 0.5 molar equivalents of this compound in 50 mL of the same solvent mixture. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the crystallized salt.

-

Heating and Cooling: Gently heat the mixture to reflux for 30 minutes to ensure complete salt formation. Subsequently, allow the solution to cool slowly to room temperature. For optimal crystal growth, it is advisable to let the solution stand undisturbed for 12-24 hours. Further cooling in an ice bath may be employed to maximize the yield of the crystalline salt.

-

Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

-

Recrystallization (Optional but Recommended): For higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized from the same solvent system.

Part 2: Liberation of the Enantiomerically Enriched Ibuprofen

-

Salt Decomposition: Suspend the crystalline diastereomeric salt in a mixture of 100 mL of water and 50 mL of ethyl acetate.

-

Acidification: While stirring vigorously, add 2M hydrochloric acid dropwise until the aqueous layer reaches a pH of approximately 2. This will protonate the carboxylate of ibuprofen and deprotonate the amino group of the resolving agent.

-

Extraction: Transfer the mixture to a separatory funnel. The enantiomerically enriched ibuprofen will be in the ethyl acetate layer, while the hydrochloride salt of the resolving agent will be in the aqueous layer. Separate the layers.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

Part 3: Recovery of the Resolving Agent

-

Basification: To the aqueous layer from the extraction step (containing the hydrochloride salt of the resolving agent), add 2M sodium hydroxide solution until the pH is approximately 10-11. This will deprotonate the ammonium salt and regenerate the free amine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to recover the this compound, which can be reused.

Part 4: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved ibuprofen should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).[10][11]

| Parameter | Condition |

| Column | Chiralpak AD-H or equivalent polysaccharide-based chiral stationary phase |

| Mobile Phase | A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| No crystallization occurs | The diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent or a different solvent mixture. Seeding with a small crystal can also induce crystallization. |

| Low yield of crystalline salt | The more soluble diastereomer is co-precipitating. | Use a more dilute solution or a slower cooling rate. Adjust the stoichiometry of the resolving agent. |

| Low enantiomeric excess | Inefficient separation of the diastereomeric salts. | Perform one or more recrystallizations of the diastereomeric salt. Optimize the solvent system for recrystallization. |

| Poor recovery of resolving agent | Incomplete extraction from the aqueous layer. | Ensure the aqueous layer is sufficiently basic before extraction. Perform additional extractions. |

Conclusion

This compound serves as a valuable and effective resolving agent for the separation of racemic carboxylic acids. The principles of diastereomeric salt formation and fractional crystallization are well-established and offer a scalable and cost-effective route to enantiomerically pure compounds. The protocols and guidelines presented herein provide a solid foundation for researchers and drug development professionals to implement this chiral resolution strategy. Careful optimization of solvent systems, stoichiometry, and crystallization conditions is key to achieving high yields and excellent enantiomeric purity.

References

-

6.8: Resolution: Separation of Enantiomers. (2019, December 30). Chemistry LibreTexts. [Link]

-

Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. (2016, April 16). YouTube. [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. [Link]

-

Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (2022, May 6). PubMed Central. [Link]

- Process for resolving chiral acids with 1-aminoindan-2-ols. (n.d.).

-

Stereospecific analysis of the major metabolites of ibuprofen in urine by sequential achiral-chiral high-performance liquid chromatography. (n.d.). PubMed. [Link]

-

Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (n.d.). PubMed Central. [Link]

-

6.8: Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts. [Link]

-

6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. [Link]

-

Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. (n.d.). Der Pharma Chemica. [Link]

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering. [Link]

- Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.).

-

Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (n.d.). ResearchGate. [Link]

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). National Central University. [Link]

-

Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm (RSC Publishing). [Link]

-

Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. [Link]

-

Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure. (n.d.). ResearchGate. [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). [Link]

-

Chiral separation of Dexibuprofen from Ibuprofen. (n.d.). Chromatography Forum. [Link]

-

Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020, May 4). PubMed Central. [Link]

-

Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. (n.d.). ResearchGate. [Link]

-

Continuous chiral resolution of racemic Ibuprofen by diastereomeric salt formation in a Couette-Taylor crystallizer. (n.d.). ResearchGate. [Link]

-

Chiral resolution. (n.d.). Wikipedia. [Link]

-

CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

-

determination of naproxen by high-performance liquid chromatography technique. (n.d.). Connect Journals. [Link]

-

Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). (n.d.). ResearchGate. [Link]

-

104610074 Preparation method of 3-amino-1,2-propanediol. (n.d.). WIPO Patentscope. [Link]

-

DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR NAPROXEN IN PHARMACETICAL DOSAGE FORMS. (n.d.). SciSpace. [Link]

Sources

- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. youtube.com [youtube.com]

- 7. advanceseng.com [advanceseng.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 10. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereospecific analysis of the major metabolites of ibuprofen in urine by sequential achiral-chiral high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Reactions with (R)-2-Amino-1,1,3-triphenylpropan-1-ol

Introduction

(R)-2-Amino-1,1,3-triphenylpropan-1-ol is a prominent chiral amino alcohol that serves as a critical precursor for highly effective stereodirecting catalysts.[1] Its bulky triphenylmethyl group provides a well-defined chiral environment, making it particularly effective in asymmetric synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and validated protocols to maximize success in their catalytic reactions. The focus will be on two of its most powerful applications: the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral β-amino alcohol. Its primary utility lies in its role as a chiral ligand or catalyst precursor in asymmetric catalysis.[1] The most notable applications include:

-

Corey-Bakshi-Shibata (CBS) Reduction: It is used to form a chiral oxazaborolidine catalyst in situ, which facilitates the highly enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[2][3]

-

Enantioselective Alkylation: It serves as a chiral ligand to catalyze the addition of organozinc reagents (e.g., diethylzinc) to aldehydes and ketones, producing chiral alcohols with high enantiomeric excess (ee).[4]

Q2: How should I handle and store this compound?

This compound is a stable, crystalline solid. However, to ensure its integrity and performance:

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials.

-

Handling: Handle in a well-ventilated area. While the catalyst itself shows good air and moisture stability, the reagents used with it (e.g., borane complexes, organozincs) are often highly sensitive to air and moisture.[5] Therefore, all manipulations involving the catalyst preparation and reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Q3: How is the active catalyst generated from this amino alcohol?

The active catalyst is typically generated in situ just before the reaction.

-

For CBS Reduction: The amino alcohol is reacted with a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex, to form the active oxazaborolidine catalyst.[6] The coordination of a second equivalent of the borane reagent to the catalyst's nitrogen atom activates it for hydride transfer.[5][7]

-

For Organozinc Additions: The amino alcohol is pre-mixed with the dialkylzinc reagent. The amino alcohol displaces one of the alkyl groups on the zinc, forming a chiral zinc-alkoxide complex that serves as the active catalyst.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during catalytic reactions using this compound.

Problem 1: Low or Inconsistent Enantioselectivity (ee)

Low enantioselectivity is one of the most common issues. The key is to control the chiral environment meticulously.

-

Possible Cause: Presence of Water.

-

Causality: Moisture can hydrolyze the borane reagent and the oxazaborolidine catalyst in a CBS reduction, leading to a non-catalytic, non-selective background reduction.[5][7] In organozinc additions, water rapidly quenches the organozinc reagent and deactivates the catalyst.

-

Solution:

-

Use freshly distilled, anhydrous solvents (e.g., THF, toluene).

-

Flame-dry all glassware under vacuum and cool under an inert atmosphere.

-

Ensure all reagents, including the substrate, are anhydrous.

-

Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

-

-

-

Possible Cause: Incorrect Stoichiometry or Catalyst Loading.

-

Causality: The stoichiometry between the amino alcohol, the metal/boron source, and the reductant/alkylating agent is critical for forming the active catalytic species. An incorrect ratio can lead to the formation of less selective or inactive species.

-

Solution:

-

Carefully measure all reagents. Use freshly titrated or newly purchased borane and organozinc solutions.

-

For CBS reductions, a catalyst loading of 5-10 mol% is typical. For difficult substrates, this may be increased.

-

For organozinc additions, ensure at least a stoichiometric amount of the organozinc reagent relative to the substrate is used, in addition to the amount used to form the catalyst.

-

-

-

Possible Cause: Sub-optimal Reaction Temperature.

-

Causality: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can increase the rate of the non-catalyzed background reaction and reduce the energy difference between the diastereomeric transition states, leading to lower ee.

-

Solution:

-

Perform the reaction at the recommended low temperature. CBS reductions are often run between -20 °C and 0 °C.[6] Some organozinc additions are performed at 0 °C.

-

If enantioselectivity is low, try running the reaction at a lower temperature (e.g., -40 °C or -78 °C), though this may require longer reaction times.

-

Use a cryocool or a well-insulated bath to maintain a consistent temperature.

-

-

Troubleshooting Workflow for Low Enantioselectivity

Caption: A logical workflow for troubleshooting low enantioselectivity.

Problem 2: Low Conversion or Reaction Stalling

-

Possible Cause: Catalyst Deactivation or Degradation.

-

Causality: The amino group of the ligand can coordinate strongly to some metals, potentially leading to catalyst inhibition or degradation over time.[8][9] Acidic or basic impurities in the substrate or solvent can also neutralize or decompose the catalyst. The first step in the breakdown of amino acids is often the removal of the amino group, which can be a pathway for catalyst degradation.[10]

-

Solution:

-

Purify the substrate immediately before use (e.g., by column chromatography, distillation, or recrystallization).

-

Ensure the inert atmosphere is maintained throughout the reaction to prevent oxidative degradation.

-

If the reaction stalls, a second charge of the catalyst and/or reagent may be beneficial, but this should be done with caution.

-

-

-

Possible Cause: Poor Reagent Quality.

-

Causality: Commercially available borane-dimethyl sulfide (BMS) or dialkylzinc solutions can degrade over time. BMS can decompose, while organozinc reagents are pyrophoric and react readily with atmospheric moisture.

-

Solution:

-

Use freshly opened bottles of reagents or titrate older solutions to determine their exact molarity.

-

Always handle these reagents using proper air-free techniques (e.g., syringes or cannulas).

-

-

Validated Experimental Protocols

Protocol 1: Asymmetric CBS Reduction of Acetophenone

This protocol describes the reduction of acetophenone to (R)-1-phenylethanol, a standard test reaction.

Materials:

-

This compound

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetophenone (freshly distilled)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

Procedure:

-